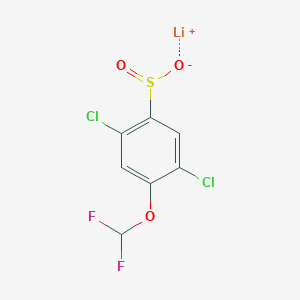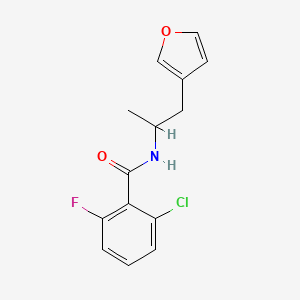
2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide is a chemical compound with the molecular formula C12H13ClFNO2 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be involved in the synthesis .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key chemical reaction involved in the synthesis of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide .Physical And Chemical Properties Analysis
The average mass of 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide is 173.572 Da and its monoisotopic mass is 173.004364 Da . The melting point of a similar compound, 2-Chloro-6-fluorobenzamide, is between 139-142 °C .Wissenschaftliche Forschungsanwendungen
Fluoronaphthalene Building Blocks
Research by Masson and Schlosser (2005) explores the use of fluoronaphthalene derivatives, such as those related to 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide, in the synthesis of compounds with unique substituent patterns. These compounds are proposed as building blocks for pharmaceutical or agricultural research, highlighting their potential applications in developing new drugs or agricultural chemicals (Masson & Schlosser, 2005).
Histone Deacetylase Inhibition
Saito et al. (1999) investigated synthetic benzamide derivatives for their ability to inhibit histone deacetylase (HDA). One such compound, MS-27-275, exhibited significant in vivo antitumor activity against human tumors, suggesting that benzamide derivatives, similar in structure to 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide, can be effective in cancer treatment through HDA inhibition (Saito et al., 1999).
Synthesis of Nucleoside Analogs
Maruyama et al. (1999) describe methods for introducing fluorine into nucleosides, demonstrating the synthesis of various nucleoside analogs. This research is relevant to the study of 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide as it sheds light on the methods of incorporating fluorine into complex organic molecules, which can be crucial for the development of new pharmaceuticals (Maruyama et al., 1999).
Modification for Fluorescence Sensing
Research by Han et al. (2018) on the modification of molecular structures like 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide reveals their potential in fluorescence sensing and imaging. Such modifications can lead to changes in absorption and emission spectra, beneficial for developing new fluorescent probes and organic radiation scintillators (Han et al., 2018).
Benzoxazine and Benzoxazepin Synthesis
Meiresonne et al. (2015) explored the use of fluorinated enamides, related to 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide, in synthesizing benzoxazines and benzoxazepin-5-ones. This study contributes to the field of heterocyclic chemistry, indicating the potential of such compounds in synthesizing new chemical entities (Meiresonne et al., 2015).
Antimicrobial Activity
Carmellino et al. (1994) conducted a study on fluorinated benzamides, examining their antimicrobial properties. This research is significant as it suggests the potential use of compounds like 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide in developing new antimicrobial agents (Carmellino et al., 1994).
Ortho-Fluorination in Medicinal Chemistry
Research by Wang et al. (2009) on ortho-fluorination using N-fluoro-2,4,6-trimethylpyridinium triflate relates to the potential medicinal applications of 2-chloro-6-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide, as fluorination can significantly alter the properties of pharmaceutical compounds (Wang et al., 2009).
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-9(7-10-5-6-19-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVNWTAOLSBYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)
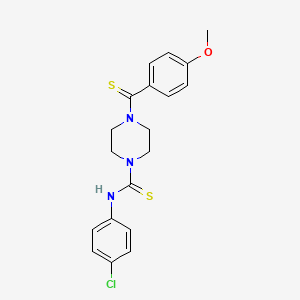
![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)


![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)

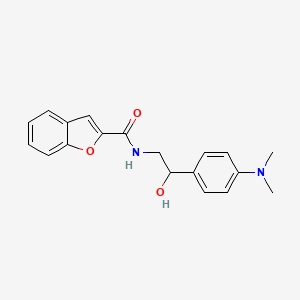
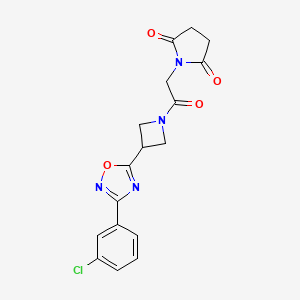
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)
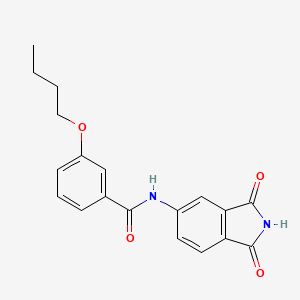
![tert-Butyl (S,E)-4-[[(tert-butylsulfinyl)imino]methyl]piperidine-1-carboxylate](/img/structure/B2941275.png)
![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)
